2-Bromo-1-methoxy-4-(prop-2-yn-1-yl)benzene
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Overview
Description
2-Bromo-1-methoxy-4-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C10H9BrO. It is characterized by a benzene ring substituted with a bromo group, a methoxy group, and a prop-2-yn-1-yl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the bromination of 1-methoxy-4-(prop-2-yn-1-yl)benzene using bromine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the compound is produced using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-methoxy-4-(prop-2-yn-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.
Substitution: The methoxy and prop-2-yn-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions often use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve hydrogen gas and a metal catalyst.
Substitution reactions typically use nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Bromine oxide derivatives
Reduction: Compounds with reduced bromo groups
Substitution: Derivatives with substituted functional groups
Scientific Research Applications
2-Bromo-1-methoxy-4-(prop-2-yn-1-yl)benzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-1-methoxy-4-(prop-2-yn-1-yl)benzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yl)benzene
2-Bromo-1-methoxybenzene
4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness: 2-Bromo-1-methoxy-4-(prop-2-yn-1-yl)benzene is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and applications. Its bromo group provides reactivity for substitution reactions, while the methoxy and prop-2-yn-1-yl groups offer additional sites for chemical modifications.
This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications
Properties
IUPAC Name |
2-bromo-1-methoxy-4-prop-2-ynylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-3-4-8-5-6-10(12-2)9(11)7-8/h1,5-7H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZJCKHJUDOWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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